molecular formula C15H14FN5 B2763542 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole CAS No. 2380176-79-2

1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole

カタログ番号 B2763542
CAS番号: 2380176-79-2
分子量: 283.31
InChIキー: VLFXLBXELGBENY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole, also known as AZD1775, is a small molecule inhibitor that targets the checkpoint kinase 1 (CHK1) enzyme. CHK1 plays a crucial role in the DNA damage response pathway, which is essential for maintaining genomic stability. AZD1775 has shown promising results in preclinical studies as a potential cancer therapeutic agent.

作用機序

CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. CHK1 is activated in response to DNA damage, leading to cell cycle arrest and DNA repair. 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole inhibits CHK1, leading to the accumulation of DNA damage and cell death. 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole has also been shown to inhibit the replication stress response, which is essential for cancer cell survival.
Biochemical and Physiological Effects:
1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole has been shown to have potent antitumor activity in preclinical models. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and ovarian cancer. 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition, 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole has been shown to have minimal toxicity in normal cells.

実験室実験の利点と制限

One advantage of using 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole in lab experiments is its specificity for CHK1 inhibition. This allows for the selective targeting of cancer cells while sparing normal cells. Another advantage is its ability to sensitize cancer cells to DNA damage, which can enhance the efficacy of chemotherapy and radiation therapy. One limitation of using 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole in lab experiments is its limited solubility, which can affect its bioavailability and efficacy.

将来の方向性

There are several future directions for 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole research. One direction is the development of combination therapies with other targeted agents or immunotherapies. Another direction is the identification of biomarkers that can predict response to 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole in cancer patients. Finally, there is a need for the development of more potent and selective CHK1 inhibitors.

合成法

The synthesis of 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole involves a multi-step process. The starting material is 5-fluoropyrimidine-4-carbaldehyde, which is reacted with (S)-2-amino-3-methylbutanoic acid to form the azetidine intermediate. The azetidine intermediate is then reacted with 2-methyl-1H-benzimidazole-6-carboxylic acid to form 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole. The final product is obtained after purification by column chromatography and recrystallization.

科学的研究の応用

1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole has been extensively studied in preclinical models for cancer treatment. It has shown promising results in combination with chemotherapy, radiation therapy, and other targeted therapies. 1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole has been shown to sensitize cancer cells to DNA damage by inhibiting CHK1, leading to increased cell death. It has also been shown to induce cell cycle arrest, which can prevent cancer cells from repairing DNA damage.

特性

IUPAC Name

1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5/c1-10-19-13-4-2-3-5-14(13)21(10)11-7-20(8-11)15-12(16)6-17-9-18-15/h2-6,9,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFXLBXELGBENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。